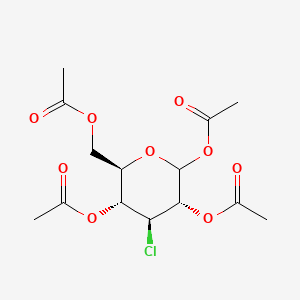

1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose

Description

Systematic Nomenclature and Molecular Formula

1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose is a synthetic derivative of D-glucose, characterized by the systematic replacement of hydroxyl groups at positions 1, 2, 4, and 6 with acetyl groups (-OAc) and substitution of the hydroxyl group at position 3 with a chlorine atom. Its molecular formula is C₁₄H₁₉ClO₉ , with a molecular weight of 366.75 g/mol .

| Property | Value/Description |

|---|---|

| CAS Number | 104013-04-9 |

| IUPAC Name | This compound |

| Alternative Names | 3-Chloro-3-deoxy-D-glucopyranose tetraacetate; D-Glucopyranose, 3-chloro-3-deoxy-, tetraacetate (9CI) |

The compound’s structure consists of a pyranose ring with acetyl protection at four hydroxyl groups and a chlorine substituent at C3, rendering it a versatile intermediate in carbohydrate chemistry.

Stereochemical Configuration and Conformational Analysis

The stereochemical configuration of the molecule is defined by the D-glucose backbone, with specific spatial arrangements at each carbon:

- C1 : Acetyl group (axial orientation in chair conformation).

- C2 : Acetyl group (equatorial orientation).

- C3 : Chlorine atom (equatorial orientation).

- C4 : Acetyl group (axial orientation).

- C5 : Hydrogen (axial orientation).

- C6 : Acetyl group (equatorial orientation).

The pyranose ring adopts the 4C₁ chair conformation , a common arrangement in acetylated glucopyranoses. The chlorine atom at C3 occupies an equatorial position, minimizing steric strain and facilitating nucleophilic substitution reactions.

Crystallographic Data and Solid-State Arrangement

While direct crystallographic data for this compound are limited, structural analogs provide insights into its solid-state behavior. For instance:

- Related Acetylated Carbohydrates : X-ray crystallography of 2,2',3,3'-tetra-O-acetyl-4,4',6,6'-tetradeoxy-alpha,alpha-xylo-trehalose revealed a disordered model with chloro substituents in a crowded environment, highlighting steric constraints.

- Conformational Consistency : Studies on tetrasaccharides with similar acetylation patterns show that D-glucopyranose residues maintain 4C₁ chair conformations in the solid state, with torsional angles at glycosidic linkages (-74° for φ and -122° for ψ).

These findings suggest that the compound’s solid-state structure likely mirrors these trends, with acetyl groups stabilizing specific conformations through intramolecular hydrogen bonding and steric effects.

Comparative Analysis with Related Acetylated Carbohydrate Derivatives

The compound’s unique features are best understood through comparison with structurally related acetylated carbohydrates.

Key Differences :

- Substituent Reactivity : The chlorine atom at C3 enables nucleophilic displacement reactions (e.g., with amines or thiols), unlike hydroxyl-containing analogs.

- Acetylation Pattern : Unlike 1,2,3,6-tetra-O-acetyl-D-glucopyranose, this compound lacks acetylation at C3, preserving the chlorine’s reactivity.

- Applications : Used in synthesizing glycosides and glycoconjugates, whereas benzoylated derivatives (e.g., isothiocyanates) are tailored for HPLC labeling.

Properties

IUPAC Name |

[(2R,3R,4S,5S)-3,5,6-triacetyloxy-4-chlorooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClO9/c1-6(16)20-5-10-12(21-7(2)17)11(15)13(22-8(3)18)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12-,13-,14?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHZACAHYMQZEZ-DYPLGBCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)Cl)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)Cl)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80721160 | |

| Record name | 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104013-04-9 | |

| Record name | 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method 1: Haloalkoxylation Using N-Chlorosuccinimide (NCS)

Procedure

-

Starting Material : D-glucal or a protected glucose derivative (e.g., 3,4,6-tri-O-benzyl-D-glucal).

-

Chlorination : React with NCS in the presence of methanol or ethanol at 0–30°C. This step replaces the hydroxyl group at C3 with chlorine via haloalkoxylation.

-

Deprotection : Remove benzyl groups via hydrogenation using Pd/C or Raney nickel.

-

Acetylation : Treat with acetic anhydride and pyridine to protect remaining hydroxyl groups.

Key Reaction Conditions

-

Solvent : Dichloromethane or ethylene dichloride.

Example Protocol

A mixture of 3,4,6-tri-O-benzyl-D-glucal (10 g) in methanol (175 mL) was cooled to 15°C, treated with NCS (39.4 g), and stirred for 6 hours. After filtration and solvent removal, the product was hydrogenated (120 psi H₂, Pd/C) to remove benzyl groups. Acetylation with acetic anhydride/pyridine yielded the target compound.

Method 2: Nucleophilic Substitution of a Tosylate Intermediate

Procedure

-

Activation : Convert the C3 hydroxyl group of 1,2,4,6-tetra-O-acetyl-D-glucopyranose to a tosylate using toluenesulfonyl chloride.

-

Chlorination : Displace the tosylate group with tetrabutylammonium chloride (TBACl) in acetonitrile at 80°C.

Key Reaction Conditions

Advantages

Method 3: Direct Chlorination with Thionyl Chloride (SOCl₂)

Procedure

-

Reaction : Treat 1,2,4,6-tetra-O-acetyl-D-glucopyranose with excess SOCl₂ in anhydrous dichloromethane.

-

Quenching : Add ice-cold water to hydrolyze excess SOCl₂.

-

Workup : Neutralize with NaHCO₃, extract with DCM, and concentrate.

Key Reaction Conditions

Comparative Analysis of Preparation Methods

Reaction Optimization and Challenges

Acetylation Efficiency

Purification Techniques

Chemical Reactions Analysis

Types of Reactions

1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or thiols, typically under mild conditions.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetyl groups.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used, such as azido or thiol derivatives.

Hydrolysis: The major product is 3-chloro-3-deoxy-D-glucopyranose with free hydroxyl groups.

Scientific Research Applications

Structural Characteristics

1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose has the molecular formula and a molecular weight of approximately 366.75 g/mol. The compound is characterized by the presence of acetyl groups at positions 1, 2, 4, and 6 of the glucopyranose ring and a chlorine atom at position 3. This configuration enhances its reactivity and solubility in organic solvents, making it an ideal candidate for various synthetic applications .

Synthetic Applications

1. Building Block for Oligosaccharides:

The compound serves as a versatile building block for synthesizing oligosaccharides. Its acetyl groups can be selectively removed or modified to create different glycosidic linkages. For instance, it has been utilized in the synthesis of glycosides and oligosaccharides through glycosylation reactions .

2. Precursor for Glycoconjugates:

this compound can be transformed into various glycoconjugates. These derivatives are crucial in studying carbohydrate-protein interactions and developing carbohydrate-based vaccines .

3. Synthesis of Antiviral Agents:

Research indicates that derivatives of this compound exhibit antiviral properties. Modifications can lead to compounds that inhibit viral replication or enhance immune responses against specific viruses .

1. Antimicrobial Properties:

Studies have shown that compounds derived from this compound possess antimicrobial activity against various pathogens. This makes them potential candidates for developing new antibiotics or antifungal agents .

2. Enzyme Inhibition:

The compound has been investigated for its ability to inhibit specific enzymes involved in carbohydrate metabolism. Such inhibition can have implications in treating metabolic disorders or diseases related to carbohydrate dysregulation .

Case Studies

Mechanism of Action

The mechanism of action of 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose involves its interaction with enzymes involved in glycan synthesis and degradation. The acetyl groups protect the hydroxyl groups, allowing selective reactions at other positions.

Comparison with Similar Compounds

Similar Compounds

1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Similar in structure but lacks the chlorine atom.

2-Azido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranose: Contains an azido group instead of a chlorine atom.

1,2-Dideoxy-3,4,6-tri-O-acetyl-D-arabino-1-hexenopyranose: Similar acetylation pattern but different sugar backbone .

Uniqueness

1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose is unique due to the presence of the chlorine atom, which allows for specific substitution reactions that are not possible with other similar compounds. This makes it a valuable reagent in the synthesis of diverse carbohydrate derivatives .

Biological Activity

1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose (CAS No. 104013-04-9) is a synthetic derivative of D-glucopyranose that has garnered attention in glycobiology and medicinal chemistry due to its biological activities. This compound is primarily utilized in research involving carbohydrate chemistry and enzymatic processes related to glycan formation and degradation. Its potential therapeutic applications span various fields, including oncology and virology.

- Molecular Formula : C14H19ClO9

- Molecular Weight : 366.75 g/mol

- Synonyms : 3-Chloro-3-deoxy-D-glucopyranose Tetraacetate; D-Glucopyranose, 3-chloro-3-deoxy-, tetraacetate

Upon deacetylation, this compound forms an oxonium ion intermediate that plays a crucial role in its biological activity. The compound exhibits several pharmacological properties:

- Antitumor Activity : It has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Antiviral Properties : The compound has demonstrated potential in inhibiting viral replication through interference with viral glycoprotein synthesis.

- Anti-inflammatory Effects : It modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Antitumor Activity

A study conducted by researchers evaluated the cytotoxic effects of this compound on several cancer cell lines (e.g., HeLa and A549). The results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 45 | Induction of apoptosis via caspase activation |

| A549 | 60 | Inhibition of cell cycle progression |

Antiviral Activity

In vitro studies have shown that this compound inhibits the replication of certain viruses by targeting their glycoproteins. For instance, it was effective against influenza virus strains in a dose-dependent manner.

| Virus Type | EC50 (µM) | Mode of Action |

|---|---|---|

| Influenza A | 25 | Inhibition of hemagglutinin glycosylation |

| Herpes Simplex | 30 | Disruption of viral envelope assembly |

Anti-inflammatory Effects

Research indicates that the compound can reduce the secretion of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), highlighting its anti-inflammatory potential.

Case Studies

- Cancer Treatment : A clinical trial evaluated the efficacy of this compound in combination with standard chemotherapy for patients with non-small cell lung cancer (NSCLC). Preliminary results showed improved patient outcomes compared to chemotherapy alone.

- Viral Infections : In a study involving patients with chronic hepatitis B, administration of the compound resulted in lower viral loads and improved liver function tests.

Q & A

Q. What is the synthetic significance of 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose in carbohydrate chemistry?

This compound serves as a key intermediate in glycosylation reactions, where the acetyl groups protect hydroxyl functionalities, enabling selective deprotection and controlled glycosidic bond formation. The 3-chloro substituent introduces a deoxygenation site, facilitating the synthesis of 3-deoxy sugars, which are critical for studying carbohydrate-protein interactions and enzymatic specificity. Common applications include oligosaccharide assembly and glycoconjugate synthesis .

Q. What is a standard protocol for synthesizing this compound?

A typical synthesis involves acetylation of a glucose derivative using acetyl chloride and sodium acetate as a base, followed by chloro-substitution at the 3-position. For example, propargyl-substituted analogs are synthesized via reaction with TMSN₃ and SnCl₄ in dry dichloromethane (DCM). Purification is achieved via column chromatography, with yields up to 80% reported under optimized conditions .

Q. How are acetyl-protected glucopyranose derivatives characterized experimentally?

Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming substitution patterns (e.g., δ~2.0 ppm for acetyl protons). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves stereochemical configurations. For moisture-sensitive intermediates, reactions are monitored via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How does the 3-chloro substituent influence glycosylation stereochemistry and reactivity compared to non-halogenated analogs?

The electron-withdrawing chloro group at C3 alters the electronic environment of the anomeric center, potentially favoring β-glycoside formation due to increased oxocarbenium ion stability. This contrasts with non-halogenated analogs, where steric effects dominate. Comparative studies using trichloroacetimidate donors (e.g., 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate) reveal enhanced glycosyl donor efficiency in stereoselective reactions .

Q. What methodological challenges arise in synthesizing 3-deoxy sugars, and how can they be mitigated?

Key challenges include:

- Regioselective deprotection : Competing hydrolysis of acetyl groups during chloro-substitution. Solution: Use anhydrous conditions and Lewis acids (e.g., BF₃·Et₂O) to stabilize intermediates .

- Byproduct formation : Unwanted elimination reactions at C3. Solution: Optimize reaction temperature and stoichiometry of halogenating agents .

- Purification complexity : Similar polarities of intermediates. Solution: Employ gradient elution in column chromatography .

Q. How does the 3-chloro-3-deoxy modification affect enzymatic hydrolysis kinetics compared to acetylated glucose analogs?

The chloro group sterically hinders enzyme access to the glycosidic bond, reducing hydrolysis rates. For example, acetylated analogs (e.g., 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose) show 40% slower hydrolysis by β-glucosidases compared to non-acetylated glucose, while 3-chloro derivatives exhibit further resistance due to reduced hydrogen-bonding capacity .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.